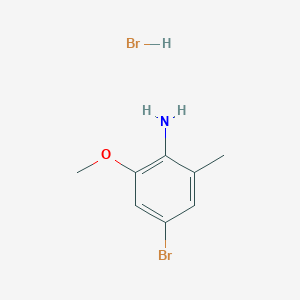

4-Bromo-2-methoxy-6-methylaniline hydrobromide

Description

Properties

IUPAC Name |

4-bromo-2-methoxy-6-methylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.BrH/c1-5-3-6(9)4-7(11-2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNOLXONFSKXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylaniline Hydrobromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-6-methylaniline hydrobromide is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the aniline ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules. The hydrobromide salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, a reliable profile can be constructed from data on the free base, analogous compounds, and general knowledge of aniline hydrobromide salts.

| Property | Value/Information | Source/Basis |

| Chemical Formula | C₈H₁₁Br₂NO | PubChem[1] |

| Molecular Weight | 296.99 g/mol | PubChem[1] |

| CAS Number | 1181458-21-8 | BLD Pharm[2] |

| Appearance | Expected to be a white to off-white crystalline solid. | General property of aniline salts. |

| Melting Point | Not experimentally determined. Aniline hydrobromide melts at 285 °C with decomposition. The melting point of the free base, 4-Bromo-2-methoxyaniline, is 56.5-58 °C.[3] | Comparison with parent compound and free base. |

| Solubility | Expected to be soluble in water and polar organic solvents. | Aniline hydrobromide is soluble in water. Amine salts are generally more water-soluble than their free bases. |

| pKa of Anilinium Ion | Estimated to be in the range of 3-5. The pKa of the anilinium ion is ~4.6.[4] Electron-donating groups (methoxy, methyl) slightly increase the pKa, while the electron-withdrawing bromine slightly decreases it.[5][6] | Based on substituent effects on aniline's pKa. |

| Stability | The hydrobromide salt is expected to be more stable towards oxidation than the free aniline. It may be light-sensitive and hygroscopic. | General stability of aniline salts.[7] |

Synthesis and Workflow

The synthesis of this compound can be approached in a two-step process: the synthesis of the free aniline followed by its conversion to the hydrobromide salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-6-methylaniline

This protocol is adapted from established methods for the bromination of substituted anilines.[8] The use of N-Bromosuccinimide (NBS) provides a milder and more selective brominating agent compared to elemental bromine.

Materials:

-

2-Methoxy-6-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-6-methylaniline (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath with stirring. The use of an inert atmosphere is recommended to prevent oxidation of the aniline.

-

Bromination: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize the formation of side products.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-2-methoxy-6-methylaniline.

Experimental Protocol: Formation of the Hydrobromide Salt

This is a standard procedure for the preparation of amine hydrobromide salts.[9]

Materials:

-

4-Bromo-2-methoxy-6-methylaniline

-

Diethyl ether (anhydrous)

-

Hydrobromic acid (48% in water or as a solution in a suitable organic solvent)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: Dissolve the purified 4-Bromo-2-methoxy-6-methylaniline in a minimal amount of anhydrous diethyl ether in a beaker or Erlenmeyer flask.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrobromic acid dropwise with continuous stirring. The hydrobromide salt will precipitate out of the solution as a solid.

-

Precipitation and Isolation: Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain this compound.

Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the ammonium protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. For comparison, the ¹H NMR of the similar compound 4-Bromo-2-methylaniline shows aromatic protons in the range of 6.5-7.0 ppm, the NH₂ protons around 3.6 ppm, and the methyl protons around 2.1 ppm.[10] For the hydrobromide salt, the NH₃⁺ protons would likely appear as a broader signal at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrobromide salt is expected to show a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations of the anilinium ion. Other characteristic peaks would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group. The IR spectrum of 4-Bromo-2-methoxyaniline shows characteristic peaks for these functional groups.

Mass Spectrometry (MS)

The mass spectrum of the free base, 4-Bromo-2-methoxy-6-methylaniline, would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M⁺ and M+2). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Applications in Research and Drug Discovery

Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The presence of a bromine atom in this compound makes it particularly useful for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of various functional groups at the 4-position of the aniline ring. The methoxy and methyl groups can influence the molecule's conformation and electronic properties, which can be fine-tuned to optimize interactions with biological targets. This compound can serve as a key starting material for the development of inhibitors for various enzymes and receptors implicated in diseases.

Safety and Handling

As with all amine hydrobromide salts, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound may be irritating to the skin, eyes, and respiratory tract. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. This compound. [Link]

-

PubChem. 4-Bromo-2-methoxyaniline. [Link]

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

-

Wikipedia. Aniline. [Link]

-

MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

-

CUTM Courseware. Aryl amines. [Link]

-

Netral News. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

Sources

- 1. This compound | C8H11Br2NO | CID 45791539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1181458-21-8|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. journaleras.com [journaleras.com]

- 6. researchgate.net [researchgate.net]

- 7. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Executive Summary

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in a vast array of therapeutic agents.[1] However, the aniline motif itself is often associated with metabolic liabilities, including oxidative metabolism by hepatic enzymes that can lead to toxicity.[2][3] The strategic functionalization of the aniline ring is a key approach to mitigate these risks while fine-tuning the molecule's pharmacological profile. This guide provides a comprehensive technical overview of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, a highly functionalized building block designed for advanced drug discovery applications. We will dissect its molecular structure, outline robust protocols for its synthesis and structural verification, and discuss the strategic rationale behind its substitution pattern.

Introduction: The Aniline Scaffold in Drug Discovery - A Double-Edged Sword

Anilines are prevalent in FDA-approved drugs, valued for their synthetic accessibility and their ability to engage in critical interactions with biological targets.[4] Their primary amino group can act as a hydrogen bond donor, while the aromatic ring provides a rigid core for orienting other functional groups. The challenge, however, lies in their metabolic fate. The aniline ring is susceptible to oxidation, which can generate reactive metabolites responsible for idiosyncratic drug toxicities.[2][3]

Consequently, medicinal chemists often employ "aniline replacement" strategies or, more commonly, decorate the aniline ring to block metabolic hotspots and modulate physicochemical properties.[5] The title compound, 4-Bromo-2-methoxy-6-methylaniline, exemplifies this latter approach. The strategic placement of bromo, methoxy, and methyl groups is not arbitrary; each substituent is chosen to influence the molecule's electronic, steric, and lipophilic character, thereby enhancing its potential as a drug discovery intermediate.

Section 1: Core Molecular Profile

This compound is the salt form of the parent aniline, which enhances its stability and handling properties. The core structure consists of a benzene ring substituted with four key functional groups.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Bromination:

-

Dissolve 1.0 equivalent of 2-methoxy-6-methylaniline in a suitable inert solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

-

Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The use of NBS is preferable to liquid bromine for safer handling and higher selectivity.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure free base.

-

-

Hydrobromide Salt Formation:

-

Dissolve the purified 4-Bromo-2-methoxy-6-methylaniline free base in a minimal amount of isopropanol or diethyl ether.

-

To this solution, add a 1.1 equivalent solution of HBr in acetic acid or isopropanol dropwise with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrobromide salt.

-

Section 3: Structural Elucidation - A Multi-Faceted Approach

Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Caption: Integrated workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics for 4-Bromo-2-methoxy-6-methylaniline. The hydrobromide salt form will show a broad N-H stretch in the IR and a downfield shift for protons near the anilinium center in the ¹H NMR.

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons (2H) | δ 6.8 - 7.2 ppm | Two singlets or narrow doublets on a tetra-substituted ring. |

| Methoxy Protons (3H) | δ 3.8 - 4.0 ppm | Singlet, typical for Ar-OCH₃. | |

| Methyl Protons (3H) | δ 2.1 - 2.3 ppm | Singlet, typical for Ar-CH₃. | |

| Anilinium Protons (3H) | δ 7.5 - 9.0 ppm (broad) | Broad singlet due to exchange and quadrupole effects, downfield due to positive charge. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 155 ppm | 6 distinct signals expected. |

| C-Br Carbon | δ 110 - 120 ppm | Shielded by bromine's inductive effect but influenced by resonance. | |

| Methoxy Carbon | δ 55 - 60 ppm | Typical range for an O-CH₃ carbon. | |

| Methyl Carbon | δ 15 - 20 ppm | Typical range for an Ar-CH₃ carbon. | |

| IR Spec. | N-H Stretch (Anilinium) | 2800 - 3200 cm⁻¹ (broad) | Characteristic broad absorption for an ammonium salt. |

| C-O Stretch (Methoxy) | 1230 - 1270 cm⁻¹ (strong) | Aryl-alkyl ether C-O asymmetric stretch. | |

| C-Br Stretch | 500 - 600 cm⁻¹ | Found in the fingerprint region. |

Protocol: Structure Verification

-

Sample Preparation: Dissolve a 5-10 mg sample of the hydrobromide salt in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) for NMR analysis. For IR, prepare a KBr pellet or use an ATR setup. For MS, dissolve the sample in a suitable solvent like methanol for ESI.

-

¹H and ¹³C NMR Acquisition:

-

Record a ¹H NMR spectrum. Verify the presence of all expected proton signals, checking their chemical shifts, integration values (proton count), and splitting patterns.

-

Record a broadband proton-decoupled ¹³C NMR spectrum. Count the number of unique carbon signals to confirm the molecular symmetry.

-

Self-Validation: Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities, definitively assigning each signal to its position in the molecule.

-

-

IR Spectroscopy:

-

Acquire an IR spectrum and identify the key functional group frequencies as listed in the table. The presence of the broad anilinium N-H stretch and the strong C-O ether stretch are critical confirmation points.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Obtain an HRMS spectrum (e.g., ESI-TOF). The primary goal is to find the exact mass of the protonated free base [M+H]⁺.

-

Trustworthiness Check: Look for the characteristic isotopic pattern of a single bromine atom, where the M⁺ and M+2 peaks appear in an approximate 1:1 ratio. The measured mass should be within 5 ppm of the calculated exact mass for the chemical formula C₈H₁₁BrNO⁺.

-

Section 4: Strategic Utility in Drug Development

The specific substitution pattern of 4-Bromo-2-methoxy-6-methylaniline is designed to confer desirable properties for a drug candidate precursor.

-

Steric Shielding: The two ortho substituents (methoxy and methyl) sterically hinder the anilinium group. This can prevent unwanted side reactions and, more importantly, may block or slow N-oxidation, a common metabolic pathway for anilines.

-

Electronic Modulation: The methoxy group is a strong electron-donating group, while bromine is an electron-withdrawing group with significant lipophilic character. This combination allows for fine-tuning of the ring's electron density, which can impact pKa and binding interactions with target proteins.

-

Lipophilicity and Vectorial Properties: The bromine atom significantly increases lipophilicity (logP), which can enhance membrane permeability. Its defined position provides a vector for further chemical modification or for specific interactions within a binding pocket.

-

Hydrobromide Salt Form: As discussed, this form improves the compound's physical properties, making it more suitable for pharmaceutical handling, purification, and potential formulation. [5]

Section 5: Safety and Handling

Substituted anilines and their salts should be handled with care, assuming they are potentially toxic and irritant.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. [6]* Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. If inhaled, move to fresh air. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular tool for the modern medicinal chemist. Its structure embodies a solution to the inherent metabolic challenges of the aniline scaffold. Through its specific pattern of steric and electronic-modulating substituents, it offers a platform for developing safer and more effective drug candidates. The robust synthetic and analytical protocols detailed in this guide provide the necessary framework for researchers to confidently synthesize, verify, and deploy this valuable building block in their drug discovery programs.

References

-

PubChemLite. This compound (C8H10BrNO). Available from: [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Available from: [Link]

-

PubChem. This compound | C8H11Br2NO | CID 45791539. Available from: [Link]

-

ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]

-

BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Available from: [Link]

-

PubChem. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257. Available from: [Link]

-

PubChem. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423. Available from: [Link]

-

MPG.PuRe. Supporting Information. Available from: [Link]

-

PubChem. 4-Bromo-2,6-dimethoxyaniline | C8H10BrNO2 | CID 329423. Available from: [Link]

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]

- Google Patents. US4918230A - Process for the preparation 4-bromoaniline hydrobromides.

-

IndiaMART. 4-Bromo-2-methoxy-6-methylaniline, CAS NO:348169-39-1. Available from: [Link]

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

ResearchGate. (2007). (PDF) 4-Bromo-2,6-dimethylaniline. Available from: [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. Available from: [Link]

-

Harrick. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Available from: [Link]

Sources

synthesis of 4-Bromo-2-methoxy-6-methylaniline hydrobromide

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Abstract

This guide provides a comprehensive technical overview for the , a substituted aniline derivative with potential applications as a key intermediate in the development of pharmaceuticals and other high-value chemical entities. We will explore the strategic rationale behind the chosen synthetic pathway, detailing the underlying chemical principles and providing a robust, step-by-step experimental protocol. The discussion emphasizes mechanistic insights, process validation, safety considerations, and characterization, designed to equip researchers and drug development professionals with the necessary knowledge for successful synthesis.

Strategic Synthesis Design: A Retrosynthetic Approach

The molecular architecture of 4-Bromo-2-methoxy-6-methylaniline consists of a polysubstituted aniline core. The primary challenge in its synthesis lies in achieving precise regiochemical control of the substituents on the aromatic ring. Our primary strategy involves a late-stage electrophilic bromination of a readily available precursor, 2-methoxy-6-methylaniline.

Causality of Strategic Choice: This approach is selected for its efficiency and high selectivity. The starting material, 2-methoxy-6-methylaniline, possesses a strongly activating amino group (-NH₂) whose directing effect is paramount in electrophilic aromatic substitution.[1] The para position relative to this amino group is sterically unhindered and electronically enriched, making it the prime target for bromination. This avoids the need for more complex multi-step sequences that might involve protection-deprotection strategies or the reduction of a nitro precursor, which, while viable, are less direct.[2][3] The final step is a straightforward acid-base reaction to form the stable hydrobromide salt.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of 4-Bromo-2-methoxy-6-methylaniline

This section details the core transformation: the selective bromination of the aniline precursor.

Principle and Mechanistic Insights

The key reaction is an electrophilic aromatic substitution. The aniline ring is highly activated towards electrophiles due to the electron-donating nature of the amino and methoxy groups. The amino group is the most powerful activating group, strongly directing incoming electrophiles to the ortho and para positions.[4] In this specific substrate, the two ortho positions to the amine are already substituted (with methoxy and methyl groups), and the para position is vacant. This electronic preference, combined with the steric hindrance around the ortho positions, overwhelmingly favors monosubstitution at the C4 position.

Careful selection of the brominating agent and reaction conditions is critical to prevent the formation of di- or tri-brominated byproducts, a common issue with highly activated systems like anilines.[3][5] While elemental bromine can be used, milder and more selective reagents are often preferred for higher purity and yield.

Experimental Protocol

This protocol is adapted from established methods for the selective bromination of activated aromatic systems.[6]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methoxy-6-methylaniline | 137.18 | 5.00 g | 36.4 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.48 g | 36.4 |

| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~100 mL | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | ~50 mL | - |

| Brine (Saturated NaCl solution) | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-6-methylaniline (5.00 g, 36.4 mmol). Dissolve the aniline in 150 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (6.48 g, 36.4 mmol) to the cooled solution in small portions over 20-30 minutes. Maintain the temperature below 5 °C during the addition. The use of NBS provides a controlled source of electrophilic bromine, minimizing side reactions.[7]

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Quenching: Upon completion, cool the flask again in an ice bath. Slowly add 50 mL of saturated sodium thiosulfate solution to quench any unreacted bromine and succinimide byproducts.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-Bromo-2-methoxy-6-methylaniline can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product as a solid.[6]

Caption: Workflow for the synthesis of the free aniline base.

Synthesis of this compound

The final step involves converting the purified free aniline into its more stable and easily handled hydrobromide salt.

Principle

This is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid (HBr). The resulting ammonium salt is an ionic compound that typically exhibits higher crystallinity and stability compared to the free base.

Experimental Protocol

-

Dissolution: Dissolve the purified 4-Bromo-2-methoxy-6-methylaniline in a minimal amount of a suitable solvent such as isopropanol or diethyl ether in a clean Erlenmeyer flask.

-

Acidification: While stirring, add a 48% aqueous solution of hydrobromic acid (HBr) dropwise. A white precipitate of the hydrobromide salt should form immediately. Add the acid until the solution becomes strongly acidic (test with pH paper).

-

Precipitation and Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the product under vacuum to obtain the final this compound.

Safety and Hazard Considerations

-

Aniline Derivatives: Substituted anilines are toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

-

N-Bromosuccinimide (NBS): NBS is an irritant and lachrymator. Handle with care.

-

Bromine (if used): Elemental bromine is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a well-ventilated chemical fume hood.

-

Solvents and Acids: Dichloromethane is a suspected carcinogen. Hydrobromic acid is highly corrosive. Avoid inhalation and skin contact.

Alternative Synthetic Route: Nitroarene Reduction

An alternative, albeit more lengthy, pathway involves the reduction of a corresponding nitroaromatic precursor. This route is a foundational method in aniline synthesis.[2][8]

-

Nitration: Start with 2-methoxy-6-methyltoluene. Perform nitration to introduce a nitro group.

-

Bromination: Brominate the resulting nitro-compound. Regioselectivity at this stage would need careful optimization.

-

Reduction: Reduce the nitro group to an amine using standard reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation (H₂/Pd-C).[2][9]

Caption: An alternative synthesis via nitroarene reduction.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

-

Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

- Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.

- Afonso, C. A. M., et al. (Eds.). (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

-

GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Methoxy-6-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

-

vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

Sources

- 1. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 5. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectral Characteristics of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Introduction: Structure and Rationale

4-Bromo-2-methoxy-6-methylaniline hydrobromide is a substituted aromatic amine salt. The core structure consists of an aniline ring substituted with a bromine atom, a methoxy group, and a methyl group. The hydrobromide form indicates that the basic aniline nitrogen is protonated, forming an anilinium salt. Understanding the influence of each of these functional groups is paramount to accurately predicting and interpreting its spectral data. The protonation of the amine group significantly alters the electronic environment of the molecule compared to its free base, a critical consideration for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this anilinium salt, a polar aprotic solvent such as DMSO-d₆ is required for solubilization and to allow for the observation of the exchangeable N-H protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ammonium protons, the methoxy protons, and the methyl protons. Substituent effects play a crucial role in determining the chemical shifts (δ) of the aromatic protons.[1][2] The electron-donating methoxy and methyl groups, along with the electron-withdrawing bromo and anilinium groups, create a unique electronic environment.

-

Aromatic Protons (H-3, H-5): The two aromatic protons are not equivalent. H-5 is ortho to the bromine and meta to the anilinium group, while H-3 is ortho to the anilinium and methoxy groups. They are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), with a small meta coupling constant (J ≈ 2-3 Hz).

-

Ammonium Protons (-NH₃⁺): Due to protonation, the amine protons will likely appear as a broad singlet significantly downfield. Its chemical shift is highly dependent on concentration and residual water content but can be expected in the δ 7.0-10.0 ppm range.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group will also appear as a sharp singlet, shifted slightly upfield compared to a typical aromatic methyl group due to the ortho methoxy and amino groups, likely in the δ 2.1-2.3 ppm range.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic H-3 | 7.3 - 7.5 | d | ~2.5 Hz |

| Aromatic H-5 | 7.1 - 7.3 | d | ~2.5 Hz |

| -NH₃⁺ | 7.0 - 10.0 | br s | N/A |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

| Ar-CH₃ | 2.1 - 2.3 | s | N/A |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[4]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

-

C-Br (C-4): The carbon attached to bromine will be shifted upfield relative to benzene due to the heavy atom effect, likely appearing around δ 110-120 ppm.

-

C-OCH₃ (C-2) & C-N (C-1): These carbons bonded to heteroatoms will be the most downfield of the ring carbons, expected in the δ 140-155 ppm region.

-

C-CH₃ (C-6): The carbon bearing the methyl group will also be downfield, influenced by the adjacent nitrogen and the methyl group itself.

-

C-H Carbons (C-3, C-5): These carbons will appear in the typical aromatic region, with their specific shifts influenced by the relative positions of all substituents.

-

-

Aliphatic Carbons:

-

-OCH₃: The methoxy carbon will resonate around δ 55-60 ppm.[5]

-

Ar-CH₃: The methyl carbon is expected in the upfield region, around δ 15-20 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) |

| C1 (-NH₃⁺) | 140 - 145 |

| C2 (-OCH₃) | 150 - 155 |

| C3 | 125 - 130 |

| C4 (-Br) | 115 - 120 |

| C5 | 120 - 125 |

| C6 (-CH₃) | 130 - 135 |

| -OCH₃ | 55 - 60 |

| Ar-CH₃ | 15 - 20 |

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a minimum of 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For the hydrobromide salt, the spectrum will be dominated by features of the anilinium ion.[6]

Predicted IR Absorption Bands

-

N-H Stretching: The most prominent feature for the anilinium salt will be a very broad and strong absorption band in the 2500-3200 cm⁻¹ range. This is characteristic of the N-H stretches in a secondary ammonium salt and often overlaps with C-H stretching bands.

-

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

-

N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected around 1620-1560 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether C-O asymmetric stretch is expected around 1250-1200 cm⁻¹.[7]

-

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[7]

-

C-Br Stretching: A weak to medium intensity band in the far IR region, typically 600-500 cm⁻¹, corresponds to the C-Br stretch.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| -NH₃⁺ Stretch | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| -NH₃⁺ Bend | 1620 - 1560 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Multiple Bands |

| Aryl C-O Stretch | 1200 - 1250 | Strong |

| C-N Stretch | 1250 - 1335 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Co-add at least 16 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

For this analysis, we will predict the mass spectrum of the free base, 4-Bromo-2-methoxy-6-methylaniline, as the hydrobromide salt would dissociate in the high vacuum of the mass spectrometer. Electron Ionization (EI) is a common technique that provides valuable fragmentation information.[8]

Predicted Mass Spectrum and Fragmentation

The molecular weight of the free base (C₈H₁₀BrNO) is approximately 215.00 g/mol for the ⁷⁹Br isotope and 217.00 g/mol for the ⁸¹Br isotope.

-

Molecular Ion (M⁺): A key feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an "M/M+2" pattern) of nearly equal intensity at m/z 215 and 217.[9] The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[10]

-

Major Fragments: Fragmentation in aromatic amines often involves cleavages alpha to the amine or loss of substituents.[11]

-

Loss of Methyl Radical (M-15): A common fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a resonance-stabilized cation. This would produce a prominent M/M+2 pair of peaks at m/z 200 and 202.

-

Loss of Methoxy Radical (M-31): Loss of the entire methoxy radical (•OCH₃) would result in an M/M+2 pair at m/z 184 and 186.

-

Loss of Bromine (M-79/81): Cleavage of the C-Br bond would result in a peak at m/z 136.

-

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z (for ⁷⁹Br/⁸¹Br) | Assignment | Description |

| 215 / 217 | [M]⁺ | Molecular Ion |

| 200 / 202 | [M - CH₃]⁺ | Loss of a methyl radical |

| 184 / 186 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 136 | [M - Br]⁺ | Loss of a bromine radical |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing the volatile free base.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the free base (neutralized from the salt if necessary) in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC.

-

Use a standard non-polar column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 100 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

-

-

MS Acquisition (EI):

-

The mass spectrometer should be set to Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound. Identify the molecular ion peak (M/M+2 pattern) and major fragment ions.

Caption: General workflow for GC-MS analysis.

Integrated Spectral Analysis

The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

-

IR spectroscopy will first confirm the presence of the anilinium salt, aromatic ring, and ether functional groups.

-

Mass spectrometry will establish the molecular weight of the free base (215/217 amu) and confirm the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.

-

NMR spectroscopy will provide the final, unambiguous proof of structure. The number of signals, their chemical shifts, multiplicities, and integrations in both the ¹H and ¹³C spectra will confirm the precise substitution pattern on the aromatic ring and the connectivity of all atoms in the molecule.

By combining these predicted data, a researcher can confidently verify the identity and structural integrity of this compound, even in the absence of a pre-existing reference spectrum.

References

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

-

SpectraBase. 1-Bromo-4-(methoxymethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. FT‐IR, FT‐Raman and SERS spectra of anilinium sulfate | Request PDF. [Link]

-

The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

-

Canadian Science Publishing. THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. [Link]

-

PubChem. 4-Bromo-2-methoxyaniline. [Link]

-

Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

PubChemLite. This compound (C8H10BrNO). [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

SpectraBase. 1-Bromo-2-(2-methoxy-2-phenylethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 4-Bromo-2-methylaniline. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

International Journal of Scientific & Engineering Research. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. [Link]

-

RSC Publishing. Mass resolved IR spectroscopy of aniline–water aggregates. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

PubChem. This compound. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. wikieducator.org [wikieducator.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

Solubility Profile of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug development and chemical synthesis. It dictates reaction kinetics, influences purification strategies, and is a critical determinant of a drug's ultimate bioavailability. This guide provides an in-depth technical framework for understanding and determining the solubility of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, a substituted aniline of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, provide a robust experimental protocol for its quantitative measurement in common laboratory solvents, and offer insights into the interpretation of this data for practical applications.

Introduction: The Significance of Solubility

4-Bromo-2-methoxy-6-methylaniline is a substituted aromatic amine. In its hydrobromide salt form, its physicochemical properties are significantly altered, particularly its solubility. Substituted anilines are prevalent scaffolds in medicinal chemistry, and understanding their behavior in various solvents is paramount for researchers.[1][2] Poor solubility can hinder or halt the progress of promising compounds by complicating synthesis, preventing effective purification, and leading to poor absorption and efficacy in preclinical studies.

This guide is structured to provide both predictive insights and a practical, validated methodology for establishing a comprehensive solubility profile of this compound.

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[3][4] This principle is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

2.1. Analysis of the Solute: this compound

The structure of our target compound reveals several key features that influence its solubility:

-

Ionic Character: The presence of the hydrobromide salt (–NH₃⁺Br⁻) makes the molecule ionic. This is the most dominant feature, suggesting a strong preference for polar solvents that can stabilize the charged species through ion-dipole interactions.

-

Polar Functional Groups: The methoxy (–OCH₃) and primary amine (–NH₂) groups are polar and capable of forming hydrogen bonds. Lower aliphatic amines, for instance, are water-soluble due to their ability to form hydrogen bonds with water molecules.[5]

-

Non-Polar Features: The aromatic benzene ring, the methyl group (–CH₃), and the bromine atom (–Br) contribute to the molecule's lipophilic (non-polar) character. The size of this hydrophobic part can decrease solubility in highly polar solvents like water.[5]

Given these competing characteristics, we can predict a nuanced solubility profile. The ionic nature will likely dominate, favoring polar solvents, but the organic scaffold will provide some affinity for less polar environments.

2.2. Common Laboratory Solvents: A Categorical Analysis

We can group common lab solvents into three main categories to systematize our predictions:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol)

-

These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Their high polarity and ability to solvate both cations and anions make them excellent candidates for dissolving ionic salts.

-

-

Polar Aprotic Solvents: (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

-

These solvents possess significant dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but are less effective at solvating anions compared to protic solvents. High solubility is still expected due to the strong ion-dipole and dipole-dipole interactions.

-

-

Non-Polar Solvents: (e.g., Toluene, Hexane, Dichloromethane (DCM), Diethyl Ether)

-

These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are generally poor solvents for ionic salts. We anticipate very low solubility in this category.

-

Experimental Determination of Solubility

While theoretical prediction is a valuable guide, empirical measurement is essential for accuracy. The following sections detail a robust workflow for determining the solubility of this compound.

3.1. Experimental Workflow

The process follows a logical sequence from qualitative estimation to precise quantitative measurement. This ensures efficiency and minimizes resource expenditure.

Caption: Workflow for solubility determination.

3.2. Protocol 1: Rapid Qualitative Solubility Assessment

This initial test provides a quick, semi-quantitative estimate of solubility, helping to prioritize solvents for the more rigorous quantitative analysis.

Methodology:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add the chosen solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

-

Observe the amount of solvent required to fully dissolve the solid.

-

Categorize solubility based on the approximate volume of solvent needed (e.g., <0.1 mL: Very Soluble; 0.1-1 mL: Soluble; >1 mL: Sparingly Soluble; No dissolution in >2 mL: Insoluble).

3.3. Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for generating precise solubility data. The core principle is to create a saturated solution at equilibrium and then measure the concentration of the dissolved solute.[6]

Methodology:

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg, accurately weighed). The key is to ensure undissolved solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully filter the solution using a syringe filter (e.g., 0.22 µm PTFE or appropriate material) to remove any particulate matter.

-

-

Analysis: Carefully take a known volume of the clear supernatant and dilute it as necessary. Analyze the concentration of the solute using a pre-validated analytical technique:

-

Gravimetric Analysis: Transfer a precise volume of the supernatant to a pre-weighed vial. Evaporate the solvent under vacuum or gentle heat. Weigh the vial again to determine the mass of the dissolved solid. This method is simple but requires non-volatile solutes.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for accuracy. Develop a calibration curve using standards of known concentration. Inject the diluted supernatant and determine the concentration from the curve.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve can be generated to determine concentration based on absorbance at a specific wavelength (λ_max).

-

Data Presentation and Interpretation

Organizing the results in a structured table allows for clear comparison and interpretation.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Soluble | [Experimental Data] |

| Methanol | Polar Protic | Very Soluble | [Experimental Data] |

| Ethanol | Polar Protic | Soluble | [Experimental Data] |

| DMSO | Polar Aprotic | Very Soluble | [Experimental Data] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | [Experimental Data] |

| Dichloromethane | Non-Polar | Insoluble | [Experimental Data] |

| Toluene | Non-Polar | Insoluble | [Experimental Data] |

| Hexane | Non-Polar | Insoluble | [Experimental Data] |

Interpreting the Results:

-

High solubility in polar protic solvents (Methanol, Water) would confirm the dominance of the ionic salt character.

-

High solubility in DMSO would highlight the effectiveness of polar aprotic solvents in solvating the cation.

-

Low solubility in DCM and Hexane would validate the "like dissolves like" principle for this ionic compound.

-

This data is crucial for selecting appropriate solvents for chemical reactions, choosing anti-solvents for crystallization and purification, and for preparing stock solutions for biological assays.

Safety and Handling

This compound and its related structures are research chemicals and should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[7][8] General precautions include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.[9]

Conclusion

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Guerguerian, A. M., & Sacco, L. H. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45791539, this compound. PubChem. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (n.d.). 2.1: Solubility. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

NCERT. (n.d.). Amines. [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Safety Profile of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Properties

A clear understanding of the material's physical and chemical properties is the foundation of a sound safety assessment.

| Property | Value | Source |

| Chemical Name | 4-Bromo-2-methoxy-6-methylaniline hydrobromide | N/A |

| Molecular Formula | C8H11Br2NO | |

| CAS Number | 348169-39-1 (for free base) | [1] |

| Appearance | Off-white to light yellow solid (for free base) | [1] |

| Boiling Point | 271.0±35.0 °C (Predicted for free base) | [1] |

| Density | 1.458±0.06 g/cm3 (Predicted for free base) | [1] |

| pKa | 3.69±0.10 (Predicted for free base) | [1] |

Note: The hydrobromide salt is expected to have higher water solubility and a different melting point compared to the free base.

Caption: Key identifiers for this compound.

Hazard Identification and Classification

Based on the toxicological profiles of structurally similar substituted anilines, this compound is anticipated to present the following hazards. The GHS pictograms and hazard statements are derived from related compounds and represent a conservative assessment.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.[2][3]

Caption: Expected GHS hazard pictogram.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to minimize exposure risks.

Handling:

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] The recommended storage temperature for the free base is 2-8°C.[1]

-

Containers: Keep containers tightly closed.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[7]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water.[4] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]

-

Eye Contact: In case of eye contact, immediately rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[7]

-

Ingestion: If swallowed, rinse mouth.[4] Do NOT induce vomiting. Seek immediate medical attention.[7]

Caption: Emergency first-aid workflow for exposure incidents.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel from the area.[10] Avoid breathing dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment.[9]

-

Containment and Cleanup: Sweep up the material and place it in a suitable container for disposal.[3] Avoid generating dust.[10] Ventilate the area and wash the spill site after material pickup is complete.[8]

Toxicological and Ecological Information

Toxicological Profile:

The toxicological properties of this compound have not been fully investigated. However, aniline and its derivatives are known to be toxic.[10] Like many aromatic amines, it may be associated with potential toxicity, and some related compounds are classified as occupational hepatotoxins.

Ecological Profile:

The environmental impact of this compound has not been fully evaluated. It is crucial to prevent its release into the environment.[9]

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.[5] Do not allow it to enter drains or waterways.

Conclusion

While a dedicated SDS for this compound is not currently available, a comprehensive safety framework can be established by examining the data for structurally analogous compounds. The primary hazards are anticipated to be acute toxicity if swallowed, skin and eye irritation, and respiratory irritation. By adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner, fostering a culture of safety in the laboratory.

References

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Aniline. Retrieved from [Link]

-

Fire Engineering. (1991, November 1). CHEMICAL DATA NOTEBOOK SERIES #66: ANILINE. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline. Retrieved from [Link]

-

SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

Sources

- 1. 4-BROMO-2-METHOXY-6-METHYLANILINE | 348169-39-1 [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. fireengineering.com [fireengineering.com]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

- 10. scribd.com [scribd.com]

A Technical Guide to the Sourcing and Application of 4-Bromo-2-methoxy-6-methylaniline hydrobromide for Research and Drug Development

This guide provides an in-depth technical overview of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, a specialized chemical intermediate crucial for professionals in research, discovery, and drug development. We will explore its chemical properties, identify reputable commercial suppliers, discuss its applications, and provide essential protocols for its handling, storage, and quality control. The objective is to equip researchers with the necessary knowledge to effectively source and utilize this compound while ensuring scientific integrity and safety.

Physicochemical Profile and Significance

This compound is a substituted aniline derivative. Such structures are foundational building blocks in medicinal chemistry due to their versatile reactivity, allowing for the construction of more complex molecular architectures. The specific arrangement of bromo, methoxy, and methyl groups on the aniline ring offers distinct steric and electronic properties, making it a valuable precursor for synthesizing targeted therapeutic agents, particularly in oncology and inflammatory disease research.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1181458-21-8 | [2] |

| Molecular Formula | C₈H₁₁Br₂NO | [3] |

| Molecular Weight | 312.99 g/mol | [3] |

| Appearance | Typically an off-white to solid | [4] |

| InChI Key | MTRIPTAVYRAWRG-UHFFFAOYSA-N (for free base) | [5] |

| SMILES | CC1=CC(=CC(=C1N)OC)Br (for free base) | [5] |

Commercial Sourcing and Supplier Evaluation

The integrity of any research program hinges on the quality and consistency of its starting materials. Sourcing high-purity reagents is paramount for reproducible results. The selection of a commercial supplier for this compound should be a systematic process.

Workflow for Supplier Qualification

The following workflow outlines a robust process for qualifying a chemical supplier. This self-validating system ensures that the procured material meets the stringent requirements of drug development and discovery research.

Caption: Supplier Qualification Workflow.

Table 2: Commercial Suppliers of this compound

| Supplier | Notes | Source |

| Sigma-Aldrich (MilliporeSigma) | A well-established supplier providing comprehensive Safety Data Sheets (SDS) and technical information. Products are often intended for R&D use. | |

| BLD Pharm | Offers the compound with associated analytical data such as NMR and HPLC available for review. | [2] |

| TCI America | Lists the related free base, 4-Bromo-2-methoxyaniline, often suitable for similar synthetic applications. | [6] |

| Guidechem (Marketplace) | A platform listing multiple suppliers, including Dayang Chem and Atomax Chemicals, offering various quantities from kilograms to smaller lab-scale amounts. | [4] |

| Echemi (Marketplace) | Lists traders and manufacturers like Hangzhou zhongqi chem co.,Ltd, providing details on business type and certifications (e.g., ISO 9001). | [7] |

Note: Availability and specifications are subject to change. Always verify with the supplier directly and request a lot-specific Certificate of Analysis.

Applications in Drug Discovery and Development

Substituted anilines are cornerstone intermediates in the synthesis of bioactive molecules. The bromine atom on 4-Bromo-2-methoxy-6-methylaniline serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties. This is a common strategy for building libraries of compounds for screening against biological targets.

For instance, related molecular scaffolds have been instrumental in the development of Bromodomain and Extra-Terminal (BET) inhibitors, a class of epigenetic modulators with therapeutic potential in cancer.[1] The aniline group can be acylated or used to form heterocyclic rings, which are common features in kinase inhibitors.

Illustrative Synthetic Pathway

The diagram below illustrates a conceptual synthetic route where the subject compound is used as a starting material to build a complex heterocyclic molecule, a common objective in medicinal chemistry programs.

Sources

- 1. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1181458-21-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C8H11Br2NO | CID 45791539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. PubChemLite - this compound (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromo-2-methoxyaniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

A Technical Guide to the Storage and Stability of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide for Research and Development

Section 1: Introduction and Compound Profile

4-Bromo-2-methoxy-6-methylaniline hydrobromide is a substituted aniline derivative that serves as a valuable intermediate in synthetic organic chemistry. Its utility in the development of novel pharmaceutical compounds and other complex molecules necessitates a thorough understanding of its chemical integrity over time. The purity and stability of such reagents are paramount, as the presence of degradants can lead to inconsistent reaction yields, the formation of unwanted byproducts, and compromised biological data.

This guide provides a comprehensive technical overview of the best practices for the storage, handling, and stability assessment of this compound. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to maintain the compound's quality and ensure the reproducibility of their experimental outcomes.

1.1 Chemical and Physical Properties

A precise understanding of the compound's properties is the first step in designing appropriate storage and handling protocols.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-methoxy-6-methylaniline;hydrobromide | N/A |

| Molecular Formula | C₈H₁₁Br₂NO | [1] |

| Molecular Weight | 296.99 g/mol | N/A |

| CAS Number | 1181458-21-8 | [2] |

| Canonical SMILES | CC1=CC(=CC(=C1N)OC)Br.Br | [1] |

| Physical State | Solid (Typical) | [3] |

1.2 Chemical Structure

The structure combines an electron-rich aniline ring with methoxy and methyl substituents, a bromine atom, and a hydrobromide salt, each influencing its reactivity and stability.

Caption: Structure of this compound.

Section 2: Fundamental Principles of Stability

The stability of this compound is governed by the chemical liabilities of its constituent functional groups. Proactively understanding these liabilities is key to preventing degradation.

-

Aniline Moiety: Aromatic amines are notoriously susceptible to oxidation.[4] The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it prone to attack by atmospheric oxygen. This process is often accelerated by light and can result in the formation of colored impurities, such as quinone-imines, leading to a visible darkening of the material from off-white to brown or black.[4][5]

-

Hydrobromide Salt: The hydrobromide salt form generally enhances stability compared to the free base by protonating the reactive aniline nitrogen. However, it introduces two new considerations:

-

Hygroscopicity: Amine salts can absorb atmospheric moisture.[6] The presence of water can accelerate degradation pathways and affect the material's physical properties.

-

Acidity: The compound will form a mildly acidic solution and is incompatible with strong bases, which would deprotonate the anilinium ion to the more reactive free aniline base.

-

-

Substituents and Halogens: The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups further activate the ring, potentially increasing its susceptibility to oxidation. The carbon-bromine bond is generally stable but can be susceptible to cleavage under high-energy conditions, such as intense UV radiation or in the presence of certain catalysts.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the compound's integrity.

3.1 Optimal Storage Conditions

The primary objective is to mitigate exposure to oxygen, moisture, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential oxidative and thermal degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of aniline oxidation.[7] |

| Light | Amber Glass Vial / Opaque Container | Protects the light-sensitive aniline moiety from photolytic degradation.[7] |

| Container | Tightly Sealed, Corrosion-Resistant | Prevents ingress of moisture and air. Glass is preferred over plastics that may be permeable to gases.[8][9] |

| Humidity | Store in a Dry Environment / Desiccator | Minimizes water absorption by the hygroscopic hydrobromide salt.[6] |

3.2 Safe Handling Procedures

Given the toxicological profile of substituted anilines, safe handling is crucial.[3][7]

-